N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Description
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a pyridin-3-yl group at position 2 and a carboxamide-linked 5-ethyl-1,3,4-thiadiazole moiety at position 2. The ethyl group on the thiadiazole ring may contribute to lipophilicity, influencing membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c1-2-17-23-24-19(26-17)22-18(25)14-10-16(12-6-5-9-20-11-12)21-15-8-4-3-7-13(14)15/h3-11H,2H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUGXFUZPIGQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 2-chloroquinoline-4-carboxylic acid, 3-aminopyridine, and 5-ethyl-1,3,4-thiadiazole. The reactions may involve:
Nucleophilic substitution: to introduce the pyridine moiety.
Amidation: to form the carboxamide group.
Cyclization: to construct the thiadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate the reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiadiazole derivatives, including N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide, exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against a range of bacteria and fungi due to their ability to disrupt microbial cell walls or interfere with metabolic pathways .
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential. For instance, studies have shown that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Research indicates that thiadiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This property could be beneficial in treating conditions like arthritis or inflammatory bowel disease.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of thiadiazole derivatives for their antimicrobial activity. This compound was among the compounds tested and showed significant activity against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance efficacy further .
Case Study 2: Anticancer Activity
In a preclinical trial reported in Cancer Research, researchers explored the anticancer effects of various quinoline-based compounds. The results indicated that this compound effectively inhibited the growth of breast cancer cells in vitro. Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways .
Summary of Findings
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Modifications
- Quinoline-Thiadiazole Hybrids: Compound 12 from , 1-(2-chloroquinolin-3-yl)-N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)methanimine, shares the quinoline and pyridinyl-thiadiazole motifs but differs in the linkage (methanimine vs. carboxamide). The carboxamide group in the target compound may improve hydrolytic stability compared to the Schiff base in 12, which is prone to degradation .
- Thiadiazole-Acetamide Derivatives: Compound 4y (), N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide, features dual thiadiazole rings and a thioether-acetamide chain.
- Anti-Epileptic Thiadiazole Amides: describes N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide, a valproic acid derivative. The target compound’s quinoline-carboxamide structure likely increases aromaticity and rigidity compared to this flexible alkyl chain analog, which could reduce solubility but enhance binding to hydrophobic pockets in enzymes .
Q & A
Basic: What are the optimal synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core and subsequent coupling with the thiadiazole moiety. Key steps include:
- Quinoline core preparation : Acid-catalyzed cyclization of substituted anilines with ketones or aldehydes under reflux conditions (e.g., ethanol at 80°C) .
- Thiadiazole coupling : Amide bond formation between the quinoline-4-carboxylic acid derivative and 5-ethyl-1,3,4-thiadiazol-2-amine using coupling agents like PyBOP in DMF with N-methylmorpholine (NMM) as a base .
- Optimization : Solvent choice (DMF for high polarity), temperature control (room temperature to 60°C), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) improve yield (up to 59%) and purity (>95%) .
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by matching proton/carbon shifts to expected values (e.g., quinoline aromatic protons at δ 7.8–8.9 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 436.12) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection assess purity (>95%) and monitor degradation under storage .
Advanced: How can researchers resolve contradictions in biological activity data across different cancer cell lines?
Discrepancies in IC₅₀ values (e.g., 0.034 mmol L⁻¹ in A549 vs. 0.084 mmol L⁻¹ in MCF-7) may arise from:
- Cell line heterogeneity : Differences in receptor expression (e.g., aromatase levels in MCF-7) or metabolic activity.
- Assay conditions : Standardize protocols (e.g., incubation time, serum concentration) and use orthogonal assays (e.g., apoptosis markers vs. cytotoxicity).
- Compound stability : Test degradation in culture media via HPLC and adjust dosing schedules .
Advanced: What structural modifications enhance binding affinity to specific molecular targets?
- Substitution on the thiadiazole ring : Replacing the ethyl group with bulkier substituents (e.g., p-tolylamino) increases hydrophobic interactions with enzyme active sites, improving IC₅₀ values (e.g., 0.062 mmol L⁻¹ for aromatase inhibition) .
- Quinoline core alterations : Fluorination at the 2-position enhances solubility and target engagement (e.g., 2-(4-fluorophenyl) derivatives show improved pharmacokinetics) .
- Carboxamide linker optimization : Introducing electron-withdrawing groups (e.g., acetyl) strengthens hydrogen bonding with residues like Asp351 in kinases .
Basic: What in vitro models are appropriate for initial biological screening?
- Cancer cell lines : Use panels like NCI-60 or focused lines (MCF-7 for breast cancer, A549 for lung cancer) with MTT assays to measure proliferation .
- Enzyme inhibition assays : Test aromatase or kinase inhibition using recombinant enzymes and fluorogenic substrates (e.g., 7-ethoxycoumarin for CYP19A1) .
- Selectivity screening : Include non-cancerous lines (e.g., NIH3T3 fibroblasts) to assess therapeutic index .
Advanced: How can molecular docking studies guide the design of derivatives with improved efficacy?
- Target identification : Use crystallographic data (e.g., PDB IDs for aromatase or EGFR) to model compound binding.
- Docking parameters : Software like AutoDock Vina with flexible side chains predicts interactions (e.g., π-π stacking between quinoline and Phe134 in aromatase) .
- Validation : Correlate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values to prioritize derivatives .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .
- Yield optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours) .
- Byproduct control : Monitor intermediates via TLC and adjust stoichiometry to minimize side reactions .
Advanced: How do solvent polarity and pH impact the compound’s stability in biological assays?
- Aqueous stability : The compound may hydrolyze in PBS (pH 7.4) over 24 hours; use DMSO stocks (<0.1% final concentration) to prevent aggregation .
- pH-dependent degradation : Acidic conditions (pH < 3) cleave the carboxamide bond; buffer selection (e.g., HEPES vs. acetate) is critical for long-term assays .
Basic: What spectroscopic signatures distinguish this compound from analogs?
- IR spectroscopy : Carboxamide C=O stretch at ~1650 cm⁻¹ and thiadiazole C=N at ~1550 cm⁻¹ .
- ¹³C NMR : Quinoline C4 carbonyl at δ 167 ppm and thiadiazole C2 at δ 162 ppm .
Advanced: What strategies mitigate off-target effects in vivo?
- Prodrug design : Mask the carboxamide as an ester to enhance selectivity for tumor microenvironments with elevated esterases .
- Co-crystal studies : Identify off-target binding pockets (e.g., cytochrome P450 isoforms) and modify substituents to reduce affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
